(2S)-4-[{[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}(carboxylatomethyl)sulfonio]-2-ammoniobutanoate
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Overview
Description
Carboxy-S-adenosyl-L-methionine ((2S)-4-[{[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}(carboxylatomethyl)sulfonio]-2-ammoniobutanoate) is a novel metabolite that plays a significant role in the modification of transfer RNA (tRNA). It is a derivative of S-adenosyl-L-methionine (SAM), a compound widely known for its involvement in methylation reactions. The discovery of this compound has expanded the understanding of the functional diversity within the SAM-dependent methyltransferase superfamily .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S)-4-[{[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}(carboxylatomethyl)sulfonio]-2-ammoniobutanoate is synthesized through a unique biosynthetic pathway involving the enzyme CmoA, a member of the SAM-dependent methyltransferase superfamily. The process utilizes prephenate as the carboxyl donor and involves a unique ylide intermediate as the carboxyl acceptor . The reaction conditions are optimized to facilitate the conversion of SAM to this compound, ensuring high specificity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of SAM-dependent enzymes in a controlled environment to produce the compound. The process may include the use of bioreactors and purification techniques to isolate and refine this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-[{[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}(carboxylatomethyl)sulfonio]-2-ammoniobutanoate undergoes several types of chemical reactions, including:
Carboxylation: The addition of a carboxyl group to a substrate.
Methylation: Transfer of a methyl group to a substrate.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
The reactions involving this compound typically require specific enzymes such as CmoA and CmoB, which facilitate the transfer of carboxyl and methyl groups, respectively . The conditions for these reactions are optimized to maintain enzyme activity and ensure efficient conversion.
Major Products
The major products formed from reactions involving this compound include modified nucleotides such as 5-oxyacetyl uridine, which plays a crucial role in the expanded codon-recognition properties of tRNA in Gram-negative bacteria .
Scientific Research Applications
(2S)-4-[{[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}(carboxylatomethyl)sulfonio]-2-ammoniobutanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study the mechanisms of carboxylation and methylation.
Biology: Plays a crucial role in the modification of tRNA, affecting protein synthesis and gene expression.
Industry: Utilized in the production of modified nucleotides for research and development purposes
Mechanism of Action
The mechanism of action of (2S)-4-[{[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}(carboxylatomethyl)sulfonio]-2-ammoniobutanoate involves its role as a carboxyl donor in the modification of tRNA. The enzyme CmoA catalyzes the conversion of SAM to this compound, which is then recognized by CmoB. CmoB acts as a carboxymethyltransferase, converting 5-hydroxyuridine into 5-oxyacetyl uridine at the wobble position of tRNA . This modification expands the codon-recognition properties of tRNA, enhancing its functionality in protein synthesis.
Comparison with Similar Compounds
(2S)-4-[{[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}(carboxylatomethyl)sulfonio]-2-ammoniobutanoate is unique compared to other SAM derivatives due to its specific role in tRNA modification. Similar compounds include:
S-adenosyl-L-methionine (SAM): Known for its role in methylation reactions.
Decarboxylated SAM (dcSAM): Involved in polyamine biosynthesis.
Aminocarboxypropyl SAM: Participates in natural product biosynthetic reactions
This compound stands out due to its unique biosynthetic pathway and specific function in tRNA modification, highlighting its importance in expanding the understanding of SAM-dependent biochemical processes.
Properties
Molecular Formula |
C16H23N6O7S+ |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-(carboxymethyl)sulfanium |
InChI |
InChI=1S/C16H22N6O7S/c17-7(16(27)28)1-2-30(4-9(23)24)3-8-11(25)12(26)15(29-8)22-6-21-10-13(18)19-5-20-14(10)22/h5-8,11-12,15,25-26H,1-4,17H2,(H3-,18,19,20,23,24,27,28)/p+1/t7-,8+,11+,12+,15+,30?/m0/s1 |
InChI Key |
VFFTYSZNZJBRBG-DYXDMYNLSA-O |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C[S+](CC[C@@H](C(=O)O)N)CC(=O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C[S+](CCC(C(=O)O)N)CC(=O)O)O)O)N |
Synonyms |
4-(((5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(carboxylatomethyl)sulfonio)-2-ammoniobutanoate carboxy-SAM Cx-SAM |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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